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Compound of Interest

Compound Name: Methyl 2-(azetidin-3-yl)acetate

Cat. No.: B3030353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of Methyl 2-(azetidin-3-yl)acetate, a

heterocyclic compound of interest in medicinal chemistry. The azetidine ring is a four-

membered nitrogen-containing heterocycle that serves as a key structural motif in a variety of

biologically active molecules. Its presence can influence physicochemical properties such as

solubility and basicity, and it can act as a rigid scaffold to orient functional groups for optimal

interaction with biological targets. This document details the chemical identity, synthesis, and

known biological context of Methyl 2-(azetidin-3-yl)acetate, presenting available data in a

structured format to support further research and development.

Chemical Identity and Properties
The fundamental chemical identifiers and computed properties for Methyl 2-(azetidin-3-
yl)acetate are summarized below. This data is essential for the characterization and handling

of the compound in a laboratory setting.
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Identifier Value Source

IUPAC Name methyl 2-(azetidin-3-yl)acetate PubChem[1]

SMILES String COC(=O)CC1CNC1 PubChem[1]

CAS Number 890849-61-3 PubChem[1]

Molecular Formula C₆H₁₁NO₂ PubChem[1]

Molecular Weight 129.16 g/mol PubChem[1]

XLogP3 -0.3 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 2 PubChem

Synthesis and Experimental Protocols
The synthesis of Methyl 2-(azetidin-3-yl)acetate typically proceeds through a multi-step route

involving the formation of a protected azetidine intermediate, followed by deprotection. A

common strategy employs the N-Boc protected precursor, methyl 2-(1-(tert-

butoxycarbonyl)azetidin-3-ylidene)acetate, which is then reduced and deprotected.

Experimental Protocol: Synthesis of N-Boc-protected
precursor
A synthetic route to obtain a precursor for Methyl 2-(azetidin-3-yl)acetate involves the Horner-

Wadsworth-Emmons (HWE) reaction.[2] This reaction is a widely used method for the

stereoselective synthesis of alkenes from aldehydes or ketones.

Step 1: Horner-Wadsworth-Emmons Reaction

To a solution of methyl 2-(dimethoxyphosphoryl)acetate in a suitable anhydrous solvent such

as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at a controlled

temperature (e.g., 0 °C) to generate the corresponding phosphonate carbanion.
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N-Boc-3-azetidinone is then added to the reaction mixture. The phosphonate carbanion

attacks the ketone, leading to the formation of an intermediate which subsequently

eliminates to form the desired α,β-unsaturated ester, methyl 2-(1-(tert-

butoxycarbonyl)azetidin-3-ylidene)acetate.

The reaction is quenched with water, and the product is extracted with an organic solvent

(e.g., ethyl acetate).

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield the pure

methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Step 2: Reduction of the Double Bond

The exocyclic double bond of the α,β-unsaturated ester is then reduced to a single bond. This

can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon

(Pd/C) under a hydrogen atmosphere.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free

amine. This is typically achieved under acidic conditions. Two common protocols are described

below.

Protocol 3A: Deprotection using Trifluoroacetic Acid (TFA)

The N-Boc protected methyl 2-(azetidin-3-yl)acetate is dissolved in a suitable solvent, most

commonly dichloromethane (DCM).

Trifluoroacetic acid (TFA) is added to the solution, typically in a 1:1 ratio with the solvent.

The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, with the

progress monitored by thin-layer chromatography (TLC).

Upon completion, the solvent and excess TFA are removed under reduced pressure.
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The residue is then neutralized with a base, such as a saturated aqueous solution of sodium

bicarbonate (NaHCO₃), and the product is extracted with an organic solvent.

The organic layers are dried and concentrated to yield the final product, which may be

further purified if necessary.

Protocol 3B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

The N-Boc protected compound is dissolved in a minimal amount of a suitable solvent.

A solution of 4M HCl in 1,4-dioxane is added to the reaction mixture.

The reaction is stirred at room temperature, typically for 30 minutes to a few hours, while

monitoring for the completion of the reaction by TLC.[3]

After the reaction is complete, the solvent is removed in vacuo to yield the hydrochloride salt

of the product.

If the free amine is desired, a basic work-up can be performed as described in the TFA

protocol.

Synthesis Workflow Diagram

Step 1: Horner-Wadsworth-Emmons Reaction

Step 2: Reduction Step 3: N-Boc Deprotection
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Caption: Synthetic workflow for Methyl 2-(azetidin-3-yl)acetate.
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Biological Activity and Therapeutic Potential
While a comprehensive biological profile for Methyl 2-(azetidin-3-yl)acetate is not yet publicly

available, the broader class of azetidine and azetidinone derivatives has been the subject of

extensive research, revealing a wide range of pharmacological activities.

General Activities of Azetidine Derivatives:

Antibacterial and Antifungal Activity: The azetidin-2-one (β-lactam) ring is a cornerstone of

many antibiotic classes, including penicillins and cephalosporins.[4] Novel synthetic

azetidinones continue to be explored for their potential to overcome antibiotic resistance.

Anticancer Activity: Various substituted azetidinones have demonstrated cytotoxic effects

against different cancer cell lines.[4] The rigid azetidine scaffold can be used to design

compounds that interact with specific targets in cancer cells.

Neuroprotective and CNS Activity: Some azetidine derivatives have shown potential as

neuroprotective agents. For instance, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives

have been investigated for their ability to inhibit acetylcholinesterase and protect against

neurodegeneration models.

Anticonvulsant Activity: Certain 2-azetidinone derivatives have been screened for

anticonvulsant properties and have shown activity in preclinical models.

Quantitative Data:

At present, there is a lack of specific quantitative biological data (e.g., IC₅₀, MIC values) for

Methyl 2-(azetidin-3-yl)acetate in the public domain. Research into the biological activities of

this specific compound is an area ripe for exploration.

Logical Relationship for Drug Discovery
The process from a lead compound like Methyl 2-(azetidin-3-yl)acetate to a potential drug

candidate follows a logical progression of screening and optimization.
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Caption: Logical workflow for drug discovery and development.

Conclusion
Methyl 2-(azetidin-3-yl)acetate is a structurally interesting compound with potential for further

investigation in the field of medicinal chemistry. While its synthesis is achievable through

established chemical transformations, its biological activity remains largely uncharacterized.

The information provided in this guide serves as a foundational resource for researchers

aiming to explore the therapeutic potential of this and related azetidine derivatives. Further

studies are warranted to elucidate the specific biological targets and pharmacological effects of
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Methyl 2-(azetidin-3-yl)acetate, which could lead to the development of novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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